molecular formula C4H5ClNO3PS B6184831 [(2-chloro-1,3-thiazol-4-yl)methyl]phosphonic acid CAS No. 2648966-18-9

[(2-chloro-1,3-thiazol-4-yl)methyl]phosphonic acid

Cat. No.: B6184831
CAS No.: 2648966-18-9
M. Wt: 213.6
InChI Key:
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Description

[(2-chloro-1,3-thiazol-4-yl)methyl]phosphonic acid is a chemical compound that features a thiazole ring substituted with a chloromethyl group and a phosphonic acid group. Thiazole rings are known for their aromaticity and presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-chloro-1,3-thiazol-4-yl)methyl]phosphonic acid typically involves the formation of the thiazole ring followed by the introduction of the chloromethyl and phosphonic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with a halogenated acetic acid derivative can yield the thiazole ring . Subsequent chloromethylation and phosphonation steps are carried out using reagents such as chloromethylphosphonic dichloride under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(2-chloro-1,3-thiazol-4-yl)methyl]phosphonic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phosphonic acid group can mimic phosphate groups, interfering with phosphorylation processes in biological systems . These interactions can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-chloro-1,3-thiazol-4-yl)methyl]phosphonic acid is unique due to the combination of the thiazole ring and the phosphonic acid group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and exhibit diverse biological activities .

Properties

CAS No.

2648966-18-9

Molecular Formula

C4H5ClNO3PS

Molecular Weight

213.6

Purity

0

Origin of Product

United States

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